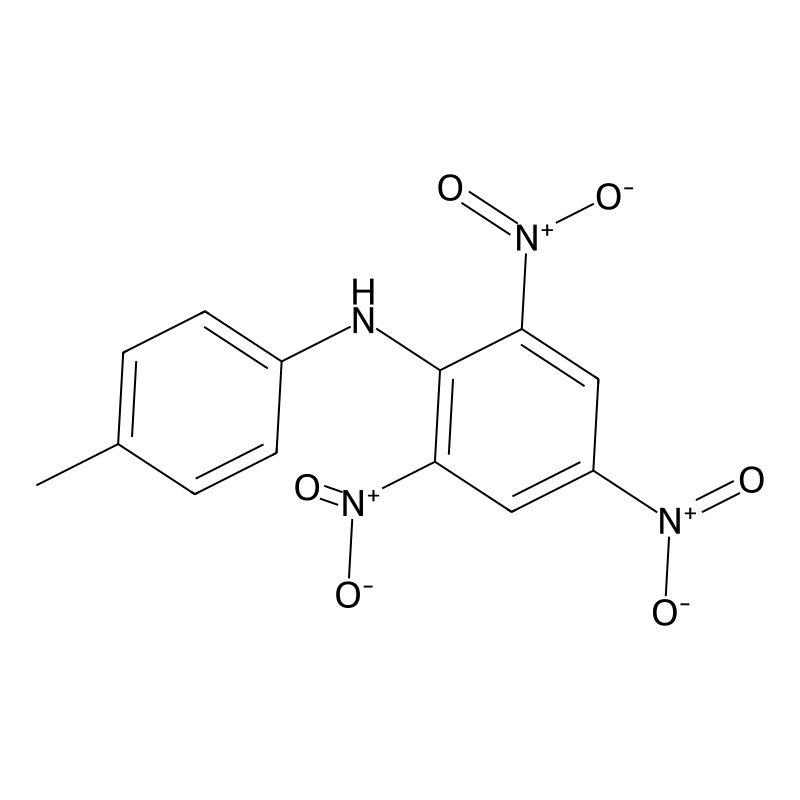

N-(4-methylphenyl)-2,4,6-trinitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(4-methylphenyl)-2,4,6-trinitroaniline, commonly known as N-methyl-2,4,6-trinitroaniline or Tetryl, is an organic compound characterized by a molecular formula of . This compound is a derivative of aniline where a methyl group is attached to the nitrogen atom and three nitro groups are substituted at the 2, 4, and 6 positions on the aromatic ring. Tetryl is recognized for its potent explosive properties and has applications in various fields, particularly in military ordnance and as a precursor for synthesizing other chemical compounds .

- Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of catalysts like palladium on carbon or chemical reducing agents like tin(II) chloride in hydrochloric acid.

- Nucleophilic Aromatic Substitution: Due to the electron-withdrawing nature of the nitro groups, the compound is activated towards nucleophilic attack, allowing for substitution reactions.

- Oxidation: Under specific conditions, Tetryl can be oxidized to form nitroso or other oxidized derivatives. The presence of multiple nitro groups enhances its reactivity and potential for explosive decomposition when mixed with reducing agents .

The biological activity of N-(4-methylphenyl)-2,4,6-trinitroaniline is primarily linked to its cytotoxic effects. The compound's nitro groups are highly reactive towards nucleophiles, enabling it to form covalent bonds with cellular macromolecules. This interaction can disrupt normal cellular functions and lead to oxidative stress by generating reactive oxygen species. Consequently, exposure to Tetryl may result in various health hazards including skin and eye irritation, respiratory distress, and potential hepatotoxicity .

The synthesis of N-(4-methylphenyl)-2,4,6-trinitroaniline typically involves the nitration of N-methylaniline. The general procedure includes:

- Nitration: N-methylaniline is treated with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. This step ensures selective nitration at the 2, 4, and 6 positions on the benzene ring.

- Purification: The crude product is purified through recrystallization using solvents such as ethanol or acetone to obtain pure N-(4-methylphenyl)-2,4,6-trinitroaniline.

In industrial settings, this process may be scaled up using continuous flow reactors to enhance safety and efficiency while optimizing yield and minimizing by-products .

N-(4-methylphenyl)-2,4,6-trinitroaniline has several notable applications:

- Explosives: It is primarily used as a military explosive due to its sensitivity and effectiveness.

- Precursor for Synthesis: Tetryl serves as a precursor in the synthesis of other chemical compounds.

- Research: Its chemical properties make it a subject of interest in studies related to explosives and reactive intermediates .

Interaction studies involving N-(4-methylphenyl)-2,4,6-trinitroaniline focus on its reactivity with various nucleophiles and electrophiles. Research indicates that the compound's nitro groups significantly influence its reactivity patterns. For instance:

- Reactivity with Bases: The compound can undergo reactions with bases like sodium hydroxide or potassium hydroxide leading to varying degrees of decomposition or transformation depending on conditions such as solvent polarity.

- Kinetic Studies: Investigations into the kinetics of Tetryl's reactions have revealed insights into its stability and potential pathways for degradation or transformation under different environmental conditions .

Several compounds share structural similarities with N-(4-methylphenyl)-2,4,6-trinitroaniline. Here are some notable comparisons:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 2,4,6-Trinitroaniline | Contains three nitro groups but lacks the methyl group on nitrogen | Less sensitive than Tetryl |

| 2,4,6-Trinitrotoluene | Similar nitro substitution pattern but has a methyl group on benzene | Widely known as TNT; used extensively in explosives |

| N-Methyl-2,4-dinitroaniline | Contains only two nitro groups | Lower explosive potential compared to Tetryl |

Uniqueness

N-(4-methylphenyl)-2,4,6-trinitroaniline is unique due to its combination of both a methyl group on the nitrogen atom and three nitro groups on the benzene ring. This specific arrangement imparts distinct chemical properties that enhance its reactivity towards nucleophiles and increase its explosive characteristics compared to similar compounds .

N-(4-methylphenyl)-2,4,6-trinitroaniline represents a complex synthetic target due to the presence of multiple electron-withdrawing nitro groups and the selective formation of the N-aryl bond. Several strategic approaches have been developed for its efficient synthesis, focusing on controlled nitration, regioselective functionalization, and optimization of reaction conditions.

Nitration Strategies for Aromatic Amine Functionalization

The synthesis of N-(4-methylphenyl)-2,4,6-trinitroaniline requires careful control of nitration conditions due to the sensitivity of the amine linkage and the potential for side reactions. The traditional approach involves nitration using a "mixed acid" system comprising concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). However, direct nitration of the N-aryl system poses challenges due to the susceptibility of the amine nitrogen to oxidation.

One strategic approach involves the protection of the amine group prior to nitration. This can be achieved through acetylation or similar protection strategies, followed by controlled nitration and subsequent deprotection. In the case of aniline derivatives, the protection strategy significantly influences the regioselectivity of nitration. For instance, protecting aniline with acetic anhydride to form acetanilide directs nitration predominantly to the para and ortho positions relative to the amide group.

Table 1: Comparative Nitration Approaches for N-arylaniline Systems

| Method | Reagent System | Temperature | Key Advantage | Yield Range |

|---|---|---|---|---|

| Mixed Acid | HNO₃/H₂SO₄ | 0-50°C | Traditional approach | 40-65% |

| Lewis Acid Catalyzed | HNO₃/Yb(OTf)₃ | 80°C | Enhanced regioselectivity | 64-84% |

| Fe(NO₃)₃-Promoted | Fe(NO₃)₃·9H₂O | 60-80°C | Ortho-selective | 55-78% |

| N-Nitro Reagents | 5-methyl-1,3-dinitro-1H-pyrazole | 80°C | Mild conditions | 75-91% |

The nitration can be performed using 5-methyl-1,3-dinitro-1H-pyrazole as a nitrating reagent under Lewis acid catalysis with Yb(OTf)₃, which has demonstrated excellent efficiency for electron-rich aromatics. This approach allows for controlled nitration under milder conditions compared to traditional mixed acid systems.

Regioselective Introduction of Nitro Groups on Substituted Anilines

The regioselective introduction of nitro groups onto the aniline ring is a critical consideration in the synthesis of N-(4-methylphenyl)-2,4,6-trinitroaniline. The electronic effects of the amine linkage and substituents on both aromatic rings significantly influence the position of nitration and the reaction pathway.

When nitrating anilines, the direct approach often produces a distribution of isomers. Studies on the nitration of aniline with nitric and sulfuric acids have shown a mixture of para- and meta-nitroaniline isomers in approximately equal proportions. This is attributed to the equilibrium between the activating aniline (ArNH₂) and the deactivated anilinium ion (ArNH₃⁺) under acidic conditions.

A more controlled approach involves the protection of the amine group. For example, acetanilide formation directs nitration predominantly to para and ortho positions due to the resonance effect of the amide group. This strategy can be applied to the synthesis of N-(4-methylphenyl)-2,4,6-trinitroaniline by first establishing the N-aryl bond, protecting the secondary amine, and then introducing nitro groups sequentially.

Recent advances have demonstrated that Fe(NO₃)₃·9H₂O can promote ortho-selective nitration of aniline derivatives. This method proceeds via a nitrogen dioxide radical (NO₂- ) intermediate generated through the thermal decomposition of iron(III) nitrate. The approach offers advantages including:

- Use of non-toxic and inexpensive iron reagents

- High regioselectivity for ortho-positions

- Broad substrate scope with various aniline derivatives

The regioselectivity in nitration of substituted anilines is governed by both resonance and induction effects. In the case of toluidine nitration, the methyl group's inductive effect (+I) and the N-acetyl group's resonance effect (+R) compete to control the position of nitration. Studies have shown that the resonance effect typically dominates, resulting in predominantly para-oriented nitration relative to the amine group.

Reductive Amination Pathways for N-Alkylation Optimization

An alternative approach to synthesizing N-(4-methylphenyl)-2,4,6-trinitroaniline involves reductive amination techniques to form the critical N-aryl bond. This strategy begins with 2,4,6-trinitroaniline (picramide) and involves coupling with 4-methylbenzaldehyde followed by reduction.

The reductive amination of aldehydes and ketones with electron-deficient anilines presents particular challenges due to the reduced nucleophilicity of the nitrogen atom. Research has established several effective protocols for overcoming these limitations, including:

- BH₃·THF/AcOH/CH₂Cl₂ (method A) - Requiring reaction times of several hours

- BH₃·THF/TMSCl/DMF (method B) - Providing full conversion within 10-25 minutes

- NaBH₄/TMSCl/DMF (method C) - Also offering rapid conversion for most substrates

These methods have demonstrated efficacy with electron-deficient anilines, including those bearing nitro substituents, making them applicable to the synthesis of N-(4-methylphenyl)-2,4,6-trinitroaniline. The activation of the carbonyl substrate and enhancement of the aniline nucleophilicity are critical factors in optimizing these reactions.

Table 2: Reductive Amination Conditions for Electron-Deficient Anilines

| Method | Reducing Agent | Additives | Solvent | Reaction Time | Temperature | Yield Range |

|---|---|---|---|---|---|---|

| A | BH₃·THF | AcOH | CH₂Cl₂ | 4-24 h | Room temp. | 75-91% |

| B | BH₃·THF | TMSCl | DMF | 10-25 min | Room temp. | 84-95% |

| C | NaBH₄ | TMSCl | DMF | 10-25 min | Room temp. | 82-93% |

The synthesis of N-(4-methylphenyl)-2,4,6-trinitroaniline via reductive amination can be approached through two main pathways:

- Direct reductive amination between 2,4,6-trinitroaniline and 4-methylbenzaldehyde

- Multi-step synthesis involving initial formation of the N-aryl bond followed by nitration

The choice between these approaches depends on the desired regioselectivity and overall yield, with consideration for the stability of functional groups under the reaction conditions.

Solvent-Mediated Control of Para-Substitution Patterns

The choice of solvent plays a crucial role in controlling the substitution patterns during the synthesis of N-(4-methylphenyl)-2,4,6-trinitroaniline. Solvent effects influence both the nitration steps and the formation of the N-aryl bond.

In nitration reactions, the solvent system affects the reactivity of the nitrating agent and the stabilization of reaction intermediates. Traditional nitrations employ acetic acid as both solvent and reactant, but more sophisticated approaches utilize specific solvent systems to enhance regioselectivity.

For the nitration of aniline derivatives, acetic acid serves as an effective solvent medium that also participates in the protection of the amine group. Research has shown that nitration of aniline with HNO₃/H₂SO₄ in acetic acid produces a controlled product distribution with well-defined regioselectivity. This approach has been successfully applied to the synthesis of various trinitroaniline derivatives.

Alternative solvent systems for controlled nitration include:

- Sulfolane - Effective for high-temperature nitrations with improved selectivity

- Acetonitrile (MeCN) - Used with Lewis acid catalysts like Yb(OTf)₃ at 80°C for selective nitration

- DMF - Particularly effective when combined with silyl activating agents in reductive amination steps

For the synthesis of N-(4-methylphenyl)-2,4,6-trinitroaniline specifically, the solvent choice must accommodate:

- Formation of the N-aryl bond between 4-methylaniline and a nitrated precursor

- Sequential nitration steps with controlled regioselectivity

- Stability of the secondary amine linkage under nitrating conditions

Table 3: Solvent Effects on Nitration of Aniline Derivatives

| Solvent | Temperature Range | Effect on Regioselectivity | Compatible Catalysts |

|---|---|---|---|

| Acetic Acid | 0-50°C | Favors ortho/para | H₂SO₄, FeCl₃ |

| Acetonitrile | 25-80°C | Enhanced para selectivity | Yb(OTf)₃, BF₃·Et₂O |

| Sulfolane | 25-175°C | Controlled tri-nitration | Phosphate buffers |

| DMF | 20-80°C | Stabilizes intermediates | TMSCl, Lewis acids |

Recent methodologies have demonstrated that solvent effects can be strategically exploited to control the substitution pattern in the synthesis of trinitroaniline derivatives. For example, using acetonitrile as the solvent with Yb(OTf)₃ catalysis (0.2M concentration at 80°C) provides optimal conditions for nitration of electron-rich aromatics, which could be applied to the synthesis of N-(4-methylphenyl)-2,4,6-trinitroaniline.